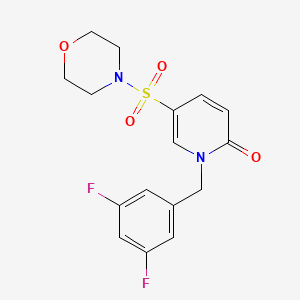

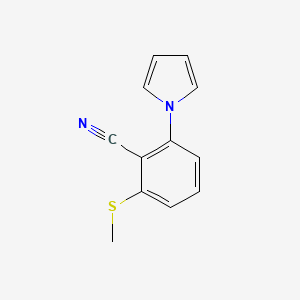

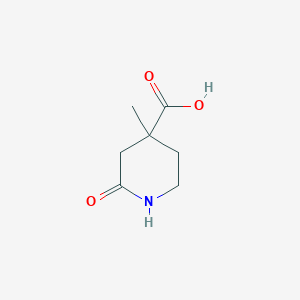

1-(3,5-difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,5-difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one, also known as DMSO-Py, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that has a morpholinosulfonyl group and a difluorobenzyl group attached to it. DMSO-Py is synthesized using a multistep process, which will be discussed in The purpose of this paper is to provide a comprehensive overview of DMSO-Py, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Derivatization Techniques in Chromatography

The importance of derivatization methods in analytical chemistry is highlighted by studies focusing on the determination of aliphatic amines in water. A method involving derivatization with benzenesulfonyl chloride, related to the chemical structure of 1-(3,5-difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one, has been applied to detect amines at sub-ppb levels in industrial waste waters and surface waters. This technique underlines the compound's relevance in enhancing analytical detection methods (Sacher, Lenz, & Brauch, 1997).

Biological Activity of Pyrimidine Derivatives

The synthesis and biological evaluation of pyrimidine derivatives, including those linked with morpholino groups, showcase potential applications in bioactive molecule development. Research in this area has led to the discovery of compounds with significant larvicidal activity, demonstrating the chemical's utility in creating new pesticides or treatments for vector control (Gorle et al., 2016).

Chemical Synthesis and Reactivity

Investigations into the reactivity of morpholino groups have led to innovative synthetic routes for creating adducts of amino(aryl)carbene with phosphorus pentafluoride. This research not only expands the toolkit for chemical synthesis but also offers insights into reaction mechanisms and potential applications in materials science (Guzyr et al., 2013).

Medicinal Chemistry and Drug Design

The design and synthesis of novel compounds with potential therapeutic applications highlight the role of 1-(3,5-difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one derivatives in drug discovery. Studies exploring the synthesis of such compounds provide a foundation for the development of new pharmaceutical agents, with research focusing on their application in cancer therapy and other diseases (Wang et al., 2016).

Antioxidant and Enzyme Inhibition Studies

Compounds incorporating morpholine and related structures have been assessed for their antioxidant properties and ability to inhibit enzymes relevant to diseases such as Alzheimer's and Parkinson's. This line of research underscores the potential of these compounds in developing treatments for neurodegenerative conditions and other health issues associated with oxidative stress and enzyme dysfunction (Lolak et al., 2020).

特性

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4S/c17-13-7-12(8-14(18)9-13)10-19-11-15(1-2-16(19)21)25(22,23)20-3-5-24-6-4-20/h1-2,7-9,11H,3-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZBUBIEPZOHPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

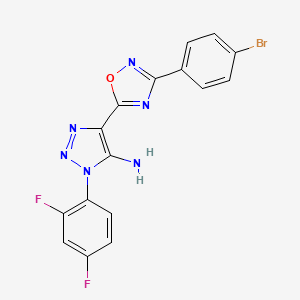

![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)

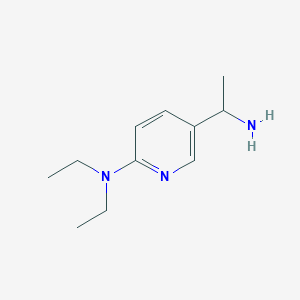

![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)

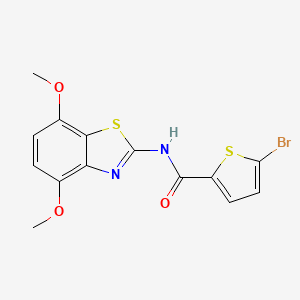

![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)